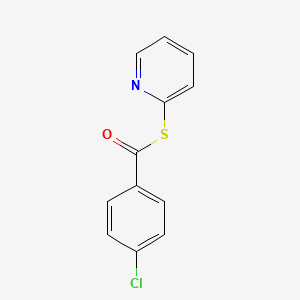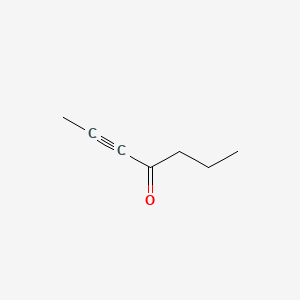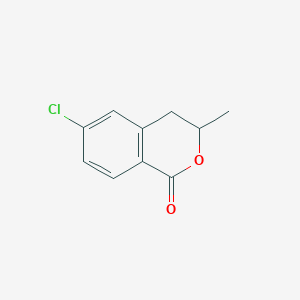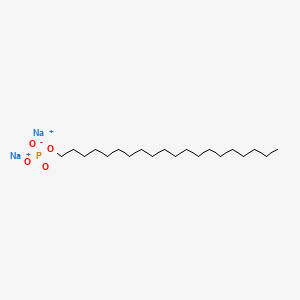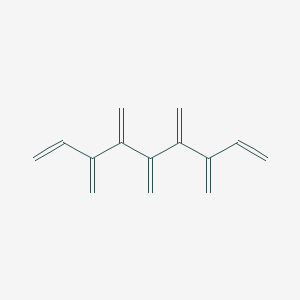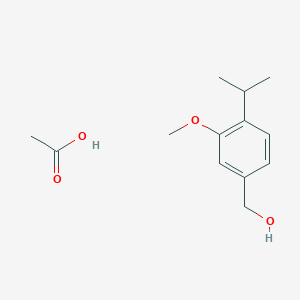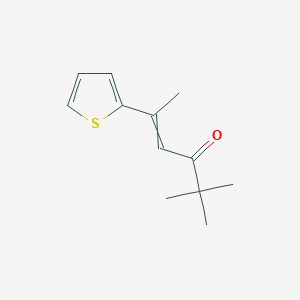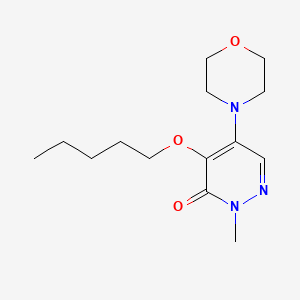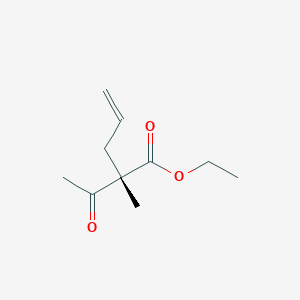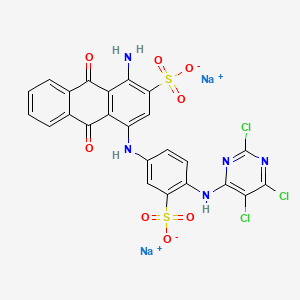![molecular formula C13H28O3S B14465269 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol CAS No. 66003-87-0](/img/structure/B14465269.png)
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is an organic compound with the molecular formula C13H28O3S It contains a hydroxyethylthio group and an octyloxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol typically involves the reaction of 3-chloro-1-propanol with 2-mercaptoethanol and octanol under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol involves its interaction with molecular targets through its functional groups. The hydroxyethylthio group can form hydrogen bonds and engage in nucleophilic attacks, while the octyloxy group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-Hydroxyethyl)thio]-3-(butyloxy)-2-propanol
- 1-[(2-Hydroxyethyl)thio]-3-(hexyloxy)-2-propanol
- 1-[(2-Hydroxyethyl)thio]-3-(decyloxy)-2-propanol
Uniqueness
1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol is unique due to its specific combination of functional groups and chain length. The presence of both hydroxyethylthio and octyloxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
66003-87-0 |
|---|---|
Molekularformel |
C13H28O3S |
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
1-(2-hydroxyethylsulfanyl)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C13H28O3S/c1-2-3-4-5-6-7-9-16-11-13(15)12-17-10-8-14/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
FXLJDTSGIBNDPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(CSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

